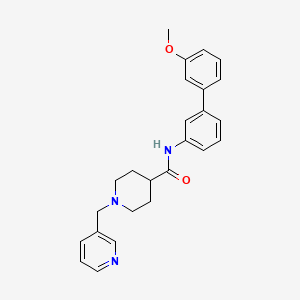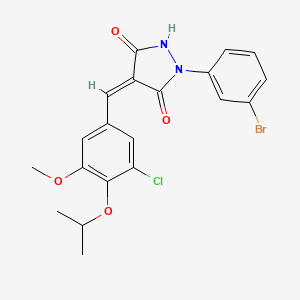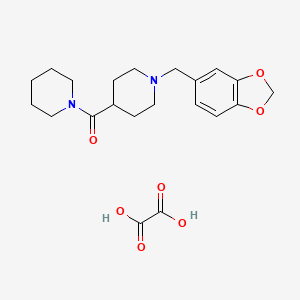
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one, also known as BMPC, is a synthetic compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for their anti-inflammatory, anticoagulant, and antitumor properties. BMPC is a synthetic coumarin that has been developed for its potential therapeutic applications.
作用機序
The mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Biochemical and physiological effects:
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. However, there are some limitations to using 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one in lab experiments. The mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one is not fully understood, which makes it difficult to design experiments to investigate its effects. Also, the toxicity and pharmacokinetics of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one have not been fully characterized, which limits its potential use in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cardiovascular diseases, diabetes, and obesity. Further studies are needed to elucidate the mechanism of action of 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one and its potential toxicity and pharmacokinetics. Also, the development of novel 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one derivatives with improved potency and selectivity is an area of active research.
合成法
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one can be synthesized by the condensation reaction between 4-methylcoumarin and benzaldehyde in the presence of a base and a solvent. The reaction yields a yellow solid that is purified by recrystallization. The purity and identity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
科学的研究の応用
3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-benzyl-4-methyl-7-propoxy-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
特性
IUPAC Name |
3-benzyl-4-methyl-7-propoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-11-22-16-9-10-17-14(2)18(20(21)23-19(17)13-16)12-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZAYJBBRYYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)

![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)

![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)
![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
